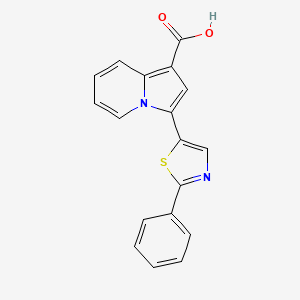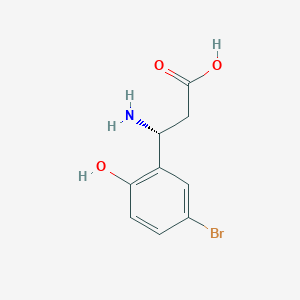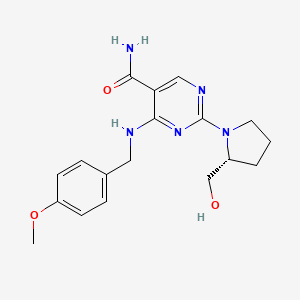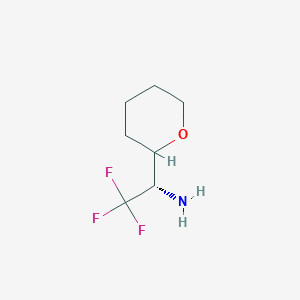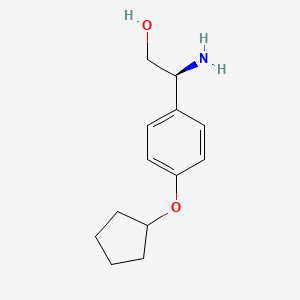
(1R)-1-(3-Furyl)-2-methylpropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Furyl)-2-methylpropylamine is an organic compound that features a furan ring attached to a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)-2-methylpropylamine typically involves the reaction of 3-furylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 80°C and a pressure of 1 atm.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place.
化学反応の分析
Types of Reactions
(1R)-1-(3-Furyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of furyl aldehydes or ketones.
Reduction: Formation of furyl alcohols or amines.
Substitution: Formation of halogenated furyl derivatives.
科学的研究の応用
(1R)-1-(3-Furyl)-2-methylpropylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1R)-1-(3-Furyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The furan ring plays a crucial role in its binding affinity and specificity, while the propylamine chain influences its solubility and bioavailability.
類似化合物との比較
Similar Compounds
Furan-3-ylmethanamine: Similar structure but lacks the methyl group on the propyl chain.
3-Furylpropylamine: Similar structure but differs in the position of the furan ring attachment.
2-Furylmethylamine: Similar structure but with the furan ring attached to a different carbon atom.
Uniqueness
(1R)-1-(3-Furyl)-2-methylpropylamine is unique due to its specific stereochemistry and the presence of both a furan ring and a methyl-substituted propylamine chain. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
(1R)-1-(furan-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3/t8-/m1/s1 |
InChIキー |
YXKNHVDHEMUHQT-MRVPVSSYSA-N |
異性体SMILES |
CC(C)[C@H](C1=COC=C1)N |
正規SMILES |
CC(C)C(C1=COC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)


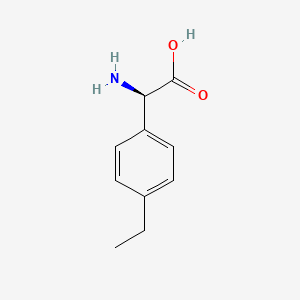
![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)

![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
